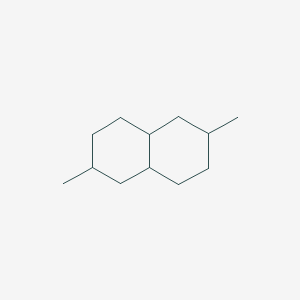
2,6-Dimethyldecalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyldecalin is a bicyclic organic compound with the chemical formula C12H20. It is also known as 2,6-dimethylnaphthalene and is a colorless liquid with a strong odor. This compound has been widely studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 2,6-Dimethyldecalin is not well understood. However, it is believed to act as a hydrogenation catalyst due to its ability to undergo catalytic hydrogenation reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 2,6-Dimethyldecalin. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.
実験室実験の利点と制限
The advantages of using 2,6-Dimethyldecalin in lab experiments include its high purity, low toxicity, and its ability to act as a hydrogenation catalyst. However, its limitations include its high cost and limited availability.
将来の方向性
There are several future directions for the study of 2,6-Dimethyldecalin. These include the development of new synthesis methods, the study of its mechanism of action, and its potential use in the synthesis of new organic compounds. Additionally, its potential use as a hydrogenation catalyst in industrial applications could also be explored.
Conclusion:
In conclusion, 2,6-Dimethyldecalin is an important compound in the field of organic chemistry. Its unique properties make it a valuable tool for scientific research, and its potential applications in various industries make it an interesting compound for further study. With continued research, the full potential of 2,6-Dimethyldecalin can be realized.
合成法
The synthesis of 2,6-Dimethyldecalin can be achieved through several methods, including catalytic hydrogenation of 2,6-dimethylnaphthalene, alkylation of naphthalene with isobutylene, and the reaction of 2,6-dimethylbenzene with 1,3-butadiene. Among these methods, the catalytic hydrogenation of 2,6-dimethylnaphthalene is the most common and efficient method.
科学的研究の応用
2,6-Dimethyldecalin has been widely used in scientific research for its unique properties. It has been used as a solvent, a reactant, and a starting material in the synthesis of various organic compounds. It has also been used as a model compound for studying the mechanism of hydrogenation reactions.
特性
CAS番号 |
1618-22-0 |
|---|---|
製品名 |
2,6-Dimethyldecalin |
分子式 |
C12H22 |
分子量 |
166.3 g/mol |
IUPAC名 |
2,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h9-12H,3-8H2,1-2H3 |
InChIキー |
XNOHNIPVHGINQP-UHFFFAOYSA-N |
SMILES |
CC1CCC2CC(CCC2C1)C |
正規SMILES |
CC1CCC2CC(CCC2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



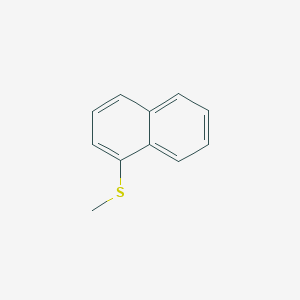
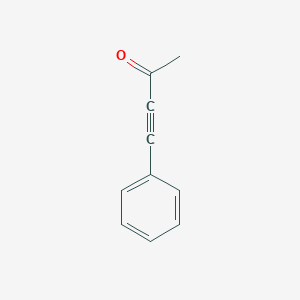
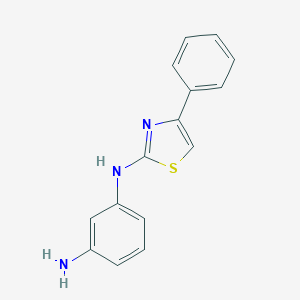
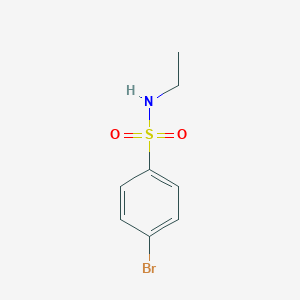
![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)
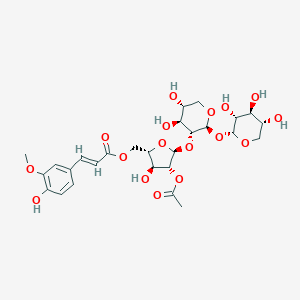
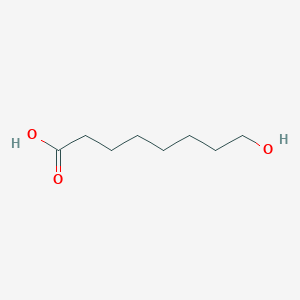
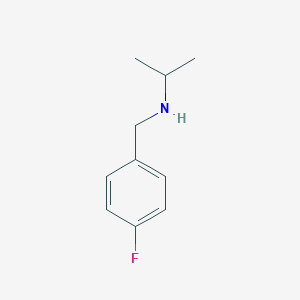
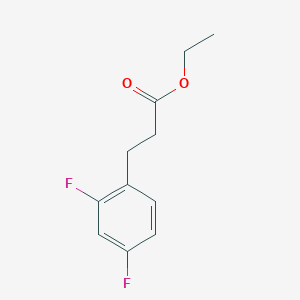
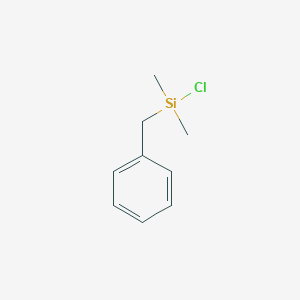
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)

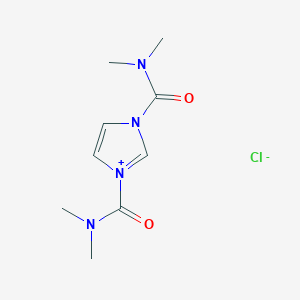
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)